molecular formula C10H16Cl2N2 B1522825 [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride CAS No. 1258639-61-0

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B1522825
CAS No.: 1258639-61-0
M. Wt: 235.15 g/mol
InChI Key: YPNMZACYRLDGSR-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HClcyclopropyl(pyridin-3-yl)methylamine dihydrochloride. It is a derivative of cyclopropylamine and pyridine, featuring a cyclopropyl group attached to a pyridin-3-ylmethyl moiety, which is further substituted with a methylamine group and two hydrochloride ionscyclopropyl(pyridin-3-yl)methylamine dihydrochloride. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride typically begins with cyclopropylamine and pyridine-3-carboxaldehydecyclopropyl(pyridin-3-yl)methylamine dihydrochloride.

  • Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of cyclopropylamine with pyridine-3-carboxaldehyde, followed by reduction to form the corresponding aminecyclopropyl(pyridin-3-yl)methylamine dihydrochloride.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatographycyclopropyl(pyridin-3-yl)methylamine dihydrochloride.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as halides and amines are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Cyclopropylamine derivatives.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

  • Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other cyclopropylamine derivatives, pyridine derivatives, and amine compounds.

  • Uniqueness: Its specific structural features and reactivity profile distinguish it from other compounds in its class.

Properties

IUPAC Name

1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-11-10(8-4-5-8)9-3-2-6-12-7-9;;/h2-3,6-8,10-11H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMZACYRLDGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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